![molecular formula C12H12O6 B7816792 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid](/img/structure/B7816792.png)
3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
Overview
Description
3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Supramolecular Structures
The compound has been studied for its supramolecular structures. Research indicates strong hydrogen bonding and weak C-H...O interactions contributing to these structures. Such studies are essential in understanding molecular interactions and properties (Trujillo-Ferrara et al., 2004).
2. Synthesis and Structural Characterization
Its synthesis and structural characterization have been of interest, especially in terms of X-ray crystallography and DFT calculations. These studies help in understanding the molecular geometry and potential for biological applications (Jayaraj & Desikan, 2020).
3. Crystallography and Hydrogen Bonding
Research into the crystallography and hydrogen bonding of derivatives of this compound provides insights into molecular geometry and the effects of different substituents (Jasinski et al., 2008).
4. Chemical Synthesis and Reactions
The compound's role in chemical synthesis, such as in the preparation of benzoic acid derivatives and their reactions, has been explored. These studies are crucial for developing new synthetic methodologies and understanding reaction mechanisms (Daliacker et al., 1978).
5. Coordination Polymers
Its derivatives have been used in the synthesis of coordination polymers. These materials have potential applications in catalysis, gas storage, and separation processes (He et al., 2020).
properties
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-15-8-5-7(3-4-9(13)14)10(16-2)12-11(8)17-6-18-12/h3-5H,6H2,1-2H3,(H,13,14)/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIRHGUFEQKTQY-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC(=O)O)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C(=O)O)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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